3-Amino-3-(4-bromophenyl)propanenitrile
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Overview
Description
3-Amino-3-(4-bromophenyl)propanenitrile is an organic compound with the molecular formula C9H9BrN2 It is characterized by the presence of an amino group, a bromophenyl group, and a nitrile group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromophenyl)propanenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Ammonium acetate
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-Nitro-3-(4-bromophenyl)propanenitrile
Reduction: 3-Amino-3-(4-bromophenyl)propanamine
Substitution: 3-Amino-3-(4-hydroxyphenyl)propanenitrile or 3-Amino-3-(4-alkylphenyl)propanenitrile
Scientific Research Applications
3-Amino-3-(4-bromophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propanenitrile
- 3-Amino-3-(4-fluorophenyl)propanenitrile
- 3-Amino-3-(4-methylphenyl)propanenitrile
Comparison
Compared to its analogs, 3-Amino-3-(4-bromophenyl)propanenitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H9BrN2 |
---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-amino-3-(4-bromophenyl)propanenitrile |
InChI |
InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9H,5,12H2 |
InChI Key |
USZBSIPPVCXNKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)N)Br |
Origin of Product |
United States |
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